LiriopemuscaribailysaponinsC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

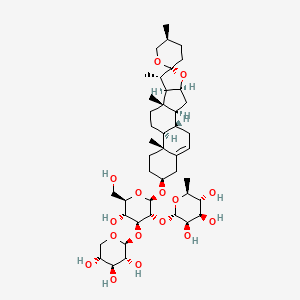

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYACEDUQHWXQZ-YZBXVEJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Origin and Phytochemical Context of Liriopemuscaribailysaponinsc

The Genus Liriope (Asparagaceae Family) as a Source of Bioactive Natural Products

The genus Liriope, belonging to the Asparagaceae family, comprises a group of grass-like perennial plants indigenous to East Asia. nih.gov These plants, often referred to as liriopogons along with the closely related genus Ophiopogon, are not only valued for their ornamental qualities but are also recognized as a rich reservoir of bioactive natural products. nih.govfrontiersin.org Phytochemical investigations into various Liriope species have revealed a diverse array of secondary metabolites. cjnmcpu.com

The primary classes of bioactive compounds isolated from this genus include steroidal saponins (B1172615), flavonoids, polysaccharides, and phenolic compounds. nih.govfrontiersin.org These constituents are responsible for a wide spectrum of pharmacological activities, such as anti-inflammatory, anti-diabetic, cardiovascular protective, and neuroprotective effects. frontiersin.orgnih.gov The scientific interest in Liriope is largely driven by its long-standing use in traditional medicine, which has prompted extensive research into its chemical composition to validate and understand its therapeutic potential. cjnmcpu.comtjpr.org

Table 1: Major Classes of Bioactive Compounds from the Genus Liriope

| Compound Class | Examples of Biological Activities |

|---|---|

| Steroidal Saponins | Anti-inflammatory, Anti-cancer, Cardioprotective, Neuroprotective nih.govfrontiersin.org |

| Flavonoids | Antioxidant, Anti-inflammatory nih.gov |

| Polysaccharides | Immunomodulatory, Anti-diabetic nih.govfrontiersin.org |

| Phenolic Compounds | Antioxidant frontiersin.org |

| Homoisoflavonoids | Anti-inflammatory, Anti-platelet activity tjpr.org |

Liriope muscari (Decne.) Baily: Ethnobotanical Significance and Traditional Medicinal Applications Relevant to Phytochemical Exploration

Liriope muscari (Decne.) Baily holds significant importance in traditional medicine systems, particularly in China, where its tuberous roots are known as 'Maidong'. nih.govresearchgate.net Traditionally, it has been used to treat a variety of ailments, providing a strong impetus for modern phytochemical exploration. The ethnobotanical uses point towards the presence of potent bioactive compounds, guiding researchers in the search for novel therapeutic agents. rsc.org

The tuber of L. muscari is traditionally used for its therapeutic effects on respiratory conditions such as cough, bronchitis, and pharyngitis. rsc.orgijbs.com It is also employed to address insomnia, cardiovascular diseases, and various inflammatory conditions. rsc.org In traditional Chinese medicine, it is categorized as an herb that nourishes the 'yin', generates fluids, moistens the lungs, and clears heart fire. researchgate.net These applications, especially those related to inflammation and cardiovascular health, have directly led to phytochemical studies aimed at isolating the responsible active ingredients, such as steroidal saponins. rsc.org

Table 2: Traditional Medicinal Applications of Liriope muscari

| Traditional Use | Part Used | Relevance to Phytochemical Research |

|---|---|---|

| Treating cough and insomnia | Tuberous Root | Investigation into sedative and antitussive compounds. rsc.orgnih.gov |

| Cardiovascular diseases | Tuberous Root | Search for cardiotonic and anti-thrombotic agents like steroidal saponins. rsc.org |

| Anti-inflammatory | Tuberous Root | Isolation of compounds with anti-inflammatory properties. abmole.com |

| Nourishing 'yin' and moistening lungs | Tuberous Root | Exploration of compounds for treating dryness-related conditions. researchgate.net |

Comprehensive Phytochemical Profiling of Liriope muscari with Specific Emphasis on Steroidal Saponins

The phytochemical profile of Liriope muscari is complex and dominated by steroidal saponins and their glycosides, which are considered the primary active constituents. rsc.orgnih.gov Extensive chromatographic and spectroscopic analyses have been employed to separate and identify the numerous compounds present in the roots of this plant. nih.gov These studies have revealed a wealth of structurally diverse saponins, many of which exhibit significant biological activities.

A key characteristic of the saponins in L. muscari is the presence of a spirostanol-type aglycone, such as ruscogenin (B1680278). nih.gov The complexity arises from the variation in the sugar moieties attached to the aglycone. An analysis using ultra-high-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry (UHPLC-IT-TOF-MS) identified and deduced the structures of numerous components, including 13 steroidal glycosides. nih.gov This highlights the challenge of isolating and identifying individual saponins due to the presence of many similar isomers. nih.gov Beyond saponins, the plant also contains polysaccharides, homoisoflavones, and phenolic compounds. tjpr.org

LiriopemuscaribailysaponinsC (CAS 87480-46-4) is a specific steroidal saponin (B1150181) identified within the intricate mixture of glycosides isolated from Liriope muscari. abmole.comchemfaces.comalfa-chemistry.com Its elucidation is a result of systematic phytochemical investigations aimed at characterizing the full spectrum of saponins in the plant. The identification of such compounds typically involves a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for determining the precise structure and stereochemistry. rsc.orgnih.govanu.edu.au

This compound exists alongside other well-studied saponins from L. muscari, such as DT-13 and Ophiopogonin C1. nih.govresearchgate.net DT-13 is itself described as a mixture of 25 (R/S) epimers of a steroidal saponin, underscoring the isomeric complexity of these natural products. rsc.orgresearchgate.net Ophiopogonin C1, also isolated from L. muscari, has been investigated for its biological activities. ijbs.comnih.gov The characterization of this compound is therefore contextualized by its relationship to these other co-occurring saponins, with comparative analysis of their spectral data being crucial for definitive structural assignment. rsc.orgnih.gov

Table 3: Key Steroidal Saponins from Liriope muscari

| Compound Name | CAS Number | Molecular Formula | Key Structural Information |

|---|---|---|---|

| This compound | 87480-46-4 | C44H70O14 chemfaces.com | A steroidal saponin derivative. abmole.com |

| DT-13 | Not specified (mixture) | Not specified (mixture) | A mixture of 25 (R/S) steroidal saponins; a major active component. rsc.orgresearchgate.net |

| Ophiopogonin C1 | Not specified | Not specified | A steroidal saponin isolated from the roots of Liriope muscari. ijbs.comnih.gov |

Isolation, Purification, and Structural Elucidation Methodologies of Liriopemuscaribailysaponinsc

Advanced Extraction and Fractionation Strategies for Saponins (B1172615) from Liriope muscari Roots

The initial step in isolating LiriopemuscaribailysaponinsC involves its extraction from the fibrous roots of Liriope muscari. This process is meticulously designed to maximize the yield of saponins while minimizing the co-extraction of other classes of compounds.

The extraction of saponins, including this compound, from the air-dried and powdered roots of Liriope muscari is typically achieved using polar solvents. An optimized approach involves refluxing the plant material with 70% ethanol (B145695) (EtOH). This hydro-alcoholic solution is effective at penetrating the plant cell walls and solubilizing the glycosidic saponins.

Following the initial extraction, the resulting crude extract is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then subjected to a series of liquid-liquid partitioning steps. This fractionation process separates compounds based on their polarity. The extract is typically partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Saponins, being polar glycosides, predominantly concentrate in the n-butanol fraction. It is this n-BuOH fraction that serves as the enriched source for the subsequent isolation of this compound.

Chromatographic Techniques for High-Purity Isolation of this compound

To isolate this compound from the complex mixture of the n-butanol fraction, a multi-step chromatographic strategy is essential. This involves a combination of different chromatographic methods to achieve high purity.

The n-BuOH fraction is first subjected to column chromatography over macroporous resin, such as D101. The column is eluted with a stepwise gradient of ethanol in water (e.g., H₂O, 30% EtOH, 50% EtOH, 70% EtOH, and 95% EtOH). Saponin-rich fractions, as identified by thin-layer chromatography (TLC), are then pooled for further purification.

Subsequent purification steps involve repeated column chromatography on silica (B1680970) gel and octadecylsilyl (ODS) silica gel. These techniques separate compounds based on differences in polarity and hydrophobicity. The final purification is often achieved using preparative high-performance liquid chromatography (HPLC), which offers high resolution and yields the target compound, this compound, in a pure form.

Spectroscopic and Spectrometric Characterization of this compound

Once this compound is isolated in high purity, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of novel compounds like this compound. A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to piece together the molecule's connectivity and stereochemistry.

The ¹H NMR spectrum provides information about the protons in the molecule, while the ¹³C NMR spectrum reveals the carbon skeleton. For this compound, the NMR data indicated the presence of a spirostanol-type aglycone and a sugar chain. Specifically, the key signals in the ¹³C NMR spectrum at δC 110.0 (C-22), 70.0 (C-16), and the characteristic signals for the methyl groups at δC 16.5 (C-21) and 17.3 (C-27) are indicative of a (25R)-spirostanol skeleton.

Two-dimensional NMR experiments establish the connections between protons and carbons, allowing for the complete assignment of the aglycone and the sugar residues. The HMBC experiment is particularly crucial for determining the linkage points between the sugar units and the attachment site of the sugar chain to the aglycone.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and, consequently, the molecular formula of this compound. For this compound, HR-ESI-MS analysis showed a quasi-molecular ion peak [M+Na]⁺ at m/z 941.4870. This corresponds to a molecular formula of C₄₅H₇₄O₁₉.

Tandem mass spectrometry (MS/MS) experiments can be performed to observe the fragmentation pattern of the molecule. The fragmentation typically involves the sequential loss of sugar residues from the glycosidic chain, which helps to confirm the sequence of the sugars determined by NMR.

Data Tables

Table 1: Key ¹³C NMR Spectroscopic Data for the Aglycone of this compound (in C₅D₅N)

| Carbon Atom | Chemical Shift (δC) [ppm] |

|---|---|

| C-5 | 76.1 |

| C-16 | 70.0 |

| C-17 | 63.3 |

| C-21 | 16.5 |

| C-22 | 110.0 |

| C-27 | 17.3 |

Data sourced from reference

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Petroleum ether |

| Ethyl acetate |

| n-Butanol |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental analytical technique employed in the structural elucidation of natural products like this compound. rsc.org This method is instrumental in identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For this compound, a steroidal saponin (B1150181) with the molecular formula C₄₄H₇₀O₁₇, IR analysis provides crucial evidence for the presence of hydroxyl, glycosidic, and steroidal backbone structures. chemfaces.com

While the primary literature confirms the use of IR spectroscopy in the characterization of the class of saponins to which this compound belongs, the specific spectral data for the individual compound is often reported in combination with other spectroscopic methods. rsc.org Based on its known structure as a steroidal saponin, the IR spectrum is expected to exhibit characteristic absorption bands.

The presence of multiple hydroxyl (-OH) groups, from both the sugar moieties and the steroidal aglycone, would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the steroidal skeleton and sugar rings would appear as sharp absorptions between 2850 and 3000 cm⁻¹. Furthermore, the numerous C-O bonds within the glycosidic linkages and alcohol groups would produce a series of strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600 - 3200 | O-H (Hydroxyl) | Stretching |

| 3000 - 2850 | C-H (Alkyl) | Stretching |

| 1200 - 1000 | C-O (Ether, Alcohol) | Stretching |

This data, when analyzed alongside Mass Spectrometry and NMR data, contributes to the comprehensive structural confirmation of the molecule. rsc.org

Preclinical Pharmacological Activities of Liriopemuscaribailysaponinsc

Anti-Inflammatory Activities in Preclinical Models

Steroidal saponins (B1172615) from Liriope species are broadly recognized for their anti-inflammatory potential. frontiersin.org The general mechanism involves the inhibition of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), often through the suppression of the MAPK and NF-κB signaling pathways. frontiersin.org

While specific studies on the direct effects of isolated Liriopemuscaribailysin C on endothelial vascular inflammation are not extensively detailed in current literature, research on related saponin (B1150181) mixtures from Liriope muscari provides significant insights. For instance, DT-13, a key active steroidal saponin mixture from L. muscari, has been shown to protect the endothelium in C57BL/6 mice by inhibiting vascular inflammation. frontiersin.org Its protective mechanism includes the regulation of nitric oxide (NO) production and decreasing the expression of reactive oxygen species (ROS), tumor necrosis factor receptor (TNFR), IL-8, and monocyte chemoattractant protein (MCP)-1. frontiersin.org This indicates a potential, yet unconfirmed, role for individual saponins like Liriopemuscaribailysin C in modulating vascular inflammatory processes.

Immunopharmacological Research and Immunomodulatory Potentials

The immunomodulatory activities of saponins from Liriope plants are an area of active research. cjnmcpu.com Natural compounds, including steroidal saponins, can modulate the immune system by either stimulating or suppressing the proliferation of lymphocytes, which in turn affects humoral and cell-mediated immune responses. mdpi.com Polysaccharides from Liriope muscari have been noted to affect peritoneal macrophages in mice. cjnmcpu.com Although direct immunopharmacological research on Liriopemuscaribailysin C is limited, the known activities of other phytochemicals from the genus suggest that it may possess immunomodulatory potential. frontiersin.orgnih.gov Further investigation is required to determine its specific effects on immune cells and pathways.

Cardioprotective Activities and Associated Cardiovascular Benefits in Animal Models

The tubers of Liriope muscari are traditionally used for cardiovascular ailments. rsc.org Research has substantiated these uses, showing that steroidal saponins are a major contributor to the plant's cardioprotective effects. rsc.org

Specific studies detailing the cardioprotective effects of Liriopemuscaribailysin C in murine models have not been published. However, extensive research on the saponin mixture DT-13 from L. muscari demonstrates significant protective effects on the cardiovascular system. frontiersin.org For example, DT-13 was found to reduce L-type calcium currents during hypoxia in adult rat ventricular myocytes, suggesting a mechanism for its cardioprotective action. jst.go.jp These findings on related saponins underscore the potential for Liriopemuscaribailysin C to confer cardiovascular benefits, though dedicated studies are needed for confirmation. frontiersin.orgfrontiersin.orgfrontiersin.org

Anticancer and Antimetastatic Research through In Vitro Assays

The anticancer properties of steroidal saponins have become a significant focus of research for developing new antitumor therapies. rsc.org Saponins from Liriope muscari have demonstrated notable antitumor activities in both in vitro and in vivo studies. rsc.org

Liriopemuscaribailysin C has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. rsc.org In a significant study, this compound, along with other newly isolated saponins, was tested for its ability to inhibit the growth of various cancer cells. The results, measured as IC₅₀ values (the concentration required to inhibit 50% of cell growth), demonstrated varying levels of cytotoxicity. rsc.org

The compound showed inhibitory effects against human melanoma (MDA-MB-435), human lung carcinoma (95D and A549), human hepatoma (HepG2), human cervical carcinoma (HeLa), and human breast adenocarcinoma (MCF-7) cell lines. rsc.org The specific IC₅₀ values from these in vitro bioassays are detailed in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) rsc.org |

|---|---|---|

| MDA-MB-435 | Melanoma | 2.8 |

| 95D | Lung Carcinoma | 2.1 |

| HepG2 | Hepatoma | 4.2 |

| HeLa | Cervical Carcinoma | 3.5 |

| MCF-7 | Breast Adenocarcinoma | 3.8 |

| A549 | Lung Carcinoma | 4.5 |

Inhibition of Cancer Cell Adhesion and Invasion

Metastasis, the process by which cancer cells spread to other parts of the body, is a major cause of cancer-related mortality. sigmaaldrich.com It involves a series of steps, including the adhesion of cancer cells to the extracellular matrix (ECM) and their subsequent invasion into surrounding tissues. sigmaaldrich.complos.org Steroidal saponins isolated from Liriope muscari have demonstrated the ability to interfere with these critical processes. rsc.org

One notable saponin, DT-13, which is a mixture of 25 (R/S) steroidal saponins from L. muscari, has been shown to significantly suppress the adhesion and invasion of cancer cells. rsc.org Research indicates that DT-13 achieves this by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. cjnmcpu.com MMPs are enzymes that degrade the ECM, facilitating cancer cell invasion. jst.go.jp By down-regulating the expression of these enzymes, LiriopemuscaribailysaponinsC and related compounds can impede the metastatic potential of cancer cells. rsc.orgcjnmcpu.com

Table 1: Effect of this compound on Cancer Cell Adhesion and Invasion

| Compound/Extract | Cell Line | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| DT-13 | A549 (Lung Cancer) | Suppresses cell adhesion and invasion | Inhibits MMP-2/9 | cjnmcpu.com |

| Steroidal Saponins | Various Cancer Cells | Suppresses adhesion and invasion | - | rsc.org |

Antiviral Activities of this compound

The antiviral properties of steroidal saponins from Liriope muscari have also been a subject of investigation. frontiersin.org These compounds have shown potential in combating viral pathogens, with a particular focus on the Hepatitis B virus (HBV). frontiersin.org

Investigative Studies against Specific Viral Pathogens (e.g., Hepatitis B Virus)

In vitro studies have demonstrated the anti-HBV activity of certain steroidal saponins from L. muscari. frontiersin.org One metabolite, referred to as metabolite 207 in a study, was found to decrease the expression of viral genes and inhibit viral DNA replication. frontiersin.org The proposed mechanism for this antiviral effect involves the regulation of the NF-κB signaling pathway. frontiersin.org Specifically, the saponin was observed to decrease the expression of p65/p50 NF-κB proteins and phosphorylated NF-κB p65, while increasing the levels of cytoplasmic IκBα protein. frontiersin.org The NF-κB pathway is known to play a crucial role in the replication of HBV.

**Table 2: Antiviral Activity of a Steroidal Saponin from *Liriope muscari***

| Compound | Virus | Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Metabolite 207 | Hepatitis B Virus (HBV) | Decreased viral gene expression and DNA replication | Regulation of NF-κB signaling pathway | frontiersin.org |

Autophagy Induction by this compound

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. nih.govbiorxiv.org It plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. frontiersin.org The induction of autophagy has been identified as a potential therapeutic strategy in cancer treatment. nih.gov While direct studies on this compound and autophagy are limited, the broader class of steroidal saponins has been associated with the induction of apoptosis (programmed cell death), a process that can be linked to autophagy. frontiersin.org

Anti-Thrombotic Activity

Thrombosis, the formation of blood clots, is a serious condition that can lead to heart attacks and strokes. impactfactor.org Anti-thrombotic agents are crucial in the prevention and treatment of these cardiovascular events. nih.govnih.gov Some saponins have been reported to possess anti-thrombotic properties, primarily through the inhibition of platelet aggregation and coagulation. bwise.krphcogres.com While specific studies on the anti-thrombotic activity of this compound are not extensively detailed in the provided context, the cardiovascular protective effects of DT-13, a saponin mixture from L. muscari, have been noted, suggesting a potential role in this area. frontiersin.org

Broad Spectrum Biological Activities of Steroidal Saponins from Liriope muscari

Steroidal saponins from Liriope muscari are recognized for a wide range of biological activities beyond their anti-cancer and antiviral effects. rsc.org These compounds are considered the main active ingredients responsible for the therapeutic properties of the plant. rsc.org Pharmacological studies have revealed that these saponins exhibit anti-inflammatory, hypoglycemic, and cardiovascular protective activities. rsc.org The diverse biological properties of these compounds have made them a focus of phytochemical and pharmacological research. frontiersin.org The cytotoxic effects of these saponins against various cancer cell lines have been extensively studied, highlighting their potential in the development of new anti-tumor therapies. rsc.orguj.edu.pl

Mechanisms of Action of Liriopemuscaribailysaponinsc at the Cellular and Molecular Levels

Molecular Targets and Signaling Pathways Underpinning Anti-Inflammatory Effects

The anti-inflammatory properties of Liriopemuscaribailysaponins C are attributed to its ability to interfere with key inflammatory mediators and signaling cascades. biosynth.comh-brs.de Research indicates that saponins (B1172615) from Liriope muscari, including Liriopemuscaribailysaponins C, contribute significantly to the plant's traditional use in treating inflammatory conditions. researchgate.net

Liriopemuscaribailysaponins C has been shown to regulate the production of nitric oxide (NO), a key signaling molecule in inflammation. One study highlighted that DT-13, a bioactive steroidal saponin (B1150181) from Liriope muscari, inhibits endothelium vascular inflammation by modulating NO production. frontiersin.org In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DT-13 was found to reduce inflammation by inhibiting NO production. h-brs.de This suggests that its anti-inflammatory effect is, at least in part, mediated through the control of NO synthesis pathways. h-brs.defrontiersin.org

The compound influences the balance of reactive oxygen species (ROS), which are critical in the inflammatory process. A study on HCT116 cells demonstrated that Liriopemuscaribailysaponins C induces apoptosis and autophagy through the generation of ROS. researchgate.net Furthermore, research on DT-13 in C57BL/6 mice indicated that it protects the endothelium by regulating the expression of ROS. frontiersin.org Saponin extracts from Ophiopogon japonicus, a related species, have also been noted to alleviate oxidative stress. mdpi.com

A significant aspect of the anti-inflammatory action of Liriopemuscaribailysaponins C involves the modulation of pro-inflammatory cytokines and chemokines. In LPS-stimulated macrophages, DT-13 was shown to inhibit the gene expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). h-brs.de Another study reported that DT-13 protected against endothelial vascular inflammation by regulating the expression of IL-8 and monocyte chemoattractant protein-1 (MCP-1). frontiersin.orgnih.gov Furthermore, DT-13 was found to reduce serum levels of IL-8 and MCP-1. researchgate.net

| Cell/Animal Model | Stimulant | Treatment | Observed Effect on Cytokines/Chemokines | Reference |

| RAW264.7 macrophages | LPS | DT-13 | Inhibition of TNF-α and IL-6 gene expression | h-brs.de |

| C57BL/6 mice endothelium | - | DT-13 | Regulation of IL-8 and MCP-1 expression | frontiersin.org |

| In vivo | - | DT-13 | Reduced serum IL-8 and MCP-1 | researchgate.net |

Liriopemuscaribailysaponins C also appears to exert its effects by influencing the dynamics of the tumor necrosis factor receptor (TNFR). Research has shown that DT-13 can inhibit endothelium vascular inflammation by regulating the expression of TNFR. frontiersin.orgnih.gov Another steroidal saponin from Liriope muscari, D39, has been found to inhibit the dissociation of non-muscular myosin heavy chain IIA from tumor necrosis factor receptor 2 (TNFR2), thereby downregulating endothelial tissue factor expression. mdpi.com

Cellular and Molecular Mechanisms of Anticancer and Antimetastatic Activities

Beyond its anti-inflammatory effects, Liriopemuscaribailysaponins C has been investigated for its potential as an anticancer and antimetastatic agent. abmole.comcjnmcpu.com Steroidal saponins from Liriope muscari have shown significant cytotoxic activity against various cancer cell lines. rsc.org

Liriopemuscaribailysaponins C has been demonstrated to inhibit the growth of cancer cells by disrupting proliferation and inducing programmed cell death (apoptosis). cjnmcpu.com Studies have shown that DT-13 exhibits potent cytotoxicity against several solid tumors. nih.gov For instance, it was found to induce apoptosis in acute myeloid leukemia (AML) cells, specifically HL-60 and Kasumi-1 cells, through the death receptor pathway. nih.gov This was evidenced by the upregulation of Fas, FasL, DR5, and TRAIL, and the subsequent cleavage of caspase 8, caspase 3, and PARP. nih.gov In another study on HCT116 cells, Liriopemuscaribailysaponins C was shown to induce both apoptosis and autophagy via ROS generation. researchgate.net

| Cell Line | Treatment | Key Findings | Reference |

| HL-60 and Kasumi-1 (AML) | DT-13 | Induced death receptor pathway-dependent apoptosis; promoted cleavage of caspase 8, caspase 3, and PARP. | nih.gov |

| HCT116 (Colorectal Cancer) | Liriopemuscaribailysaponins C | Induced apoptosis and autophagy via ROS generation. | researchgate.net |

| HepG-2 and BEL7402 (Liver Cancer) | DT-13 | Induced apoptosis, indicated by increased cleaved caspase-3 and cleaved PARP. | frontiersin.org |

| Various cancer cell lines (MDA-MB-435, 95D, HepG2, HeLa, MCF-7, A549) | Novel steroidal saponins from Liriope muscari | Exhibited varying levels of cytotoxic activity. | rsc.org |

Mechanistic Basis of Autophagy Induction

Steroidal saponins derived from the Ophiopogon genus, to which Liriope is closely related, have been shown to induce autophagy in A549 lung cancer cells. nih.gov The mechanism involves the suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.gov By inhibiting this pathway, saponins can trigger autophagic processes. nih.gov This induction is characterized by the upregulation of key autophagy-related proteins (ATGs), including ATG3, ATG7, and Beclin 1. nih.gov Furthermore, this process involves the conversion of Light Chain 3-I (LC3-I) to LC3-II, a hallmark of autophagosome formation. nih.gov

Table 1: Proteins Involved in Autophagy Induction by Related Steroidal Saponins

| Protein/Pathway | Role in Autophagy | Effect of Saponin Treatment |

|---|---|---|

| PI3K/Akt/mTOR Pathway | Central negative regulator of autophagy | Suppressed |

| Beclin 1 | Essential for the initiation of the autophagosome | Upregulated |

| ATG3 / ATG7 | E2-like and E1-like enzymes in the LC3 conjugation system | Upregulated |

| LC3-II | Marker for completed autophagosomes | Upregulated |

Molecular Pathways Governing Inhibition of Cell Adhesion and Invasion

The ability of cancer cells to adhere to the extracellular matrix and invade surrounding tissues is critical for metastasis. LiriopemuscaribailysaponinsC has been found to interfere with key signaling pathways that regulate these processes. The compound's inhibitory action on Protein Kinase C delta (PKCδ) and Src kinase is central to this effect. frontiersin.orgnih.gov Both PKCδ and Src are known to be crucial kinases that, when activated, promote cell migration, adhesion, and invasion. By repressing the activation of these kinases, this compound disrupts the downstream signaling cascades necessary for the reorganization of the cytoskeleton and the expression of adhesion molecules, thereby inhibiting the invasive potential of tumor cells. frontiersin.orguzh.ch

Stabilization of Endothelial Permeability via ZO-1 Protein Inhibition

Increased vascular permeability is a condition that facilitates the escape of tumor cells into the bloodstream, promoting metastasis. nih.gov this compound contributes to the integrity of the vascular barrier by stabilizing endothelial permeability. frontiersin.org Its mechanism of action involves protecting the tight junction protein Zonula Occludens-1 (ZO-1). frontiersin.orgnih.gov In inflammatory conditions often associated with tumors, such as those induced by Tumor Necrosis Factor-alpha (TNF-α), ZO-1 is prone to degradation, leading to compromised endothelial tight junctions. frontiersin.orgnih.gov this compound was found to inhibit the degradation and breakage of the ZO-1 protein, thereby preserving the structure of endothelial tight junctions and reducing permeability. frontiersin.org

Repression of Protein Kinase C Delta (PKCδ) and Src Kinase Signaling Pathways in Lung Tumor Models

In lung tumor models, this compound has been shown to exert its anti-tumor effects by directly targeting the PKCδ and Src kinase signaling pathways. frontiersin.orgnih.gov Clinical studies have noted high expression levels of PKCδ in non-small cell lung cancer (NSCLC) tissues. nih.gov Inflammatory factors like TNF-α can activate both PKCδ and Src kinase, promoting tumor-associated inflammation and metastasis. frontiersin.orgnih.gov Research confirmed that this compound inhibits the TNF-α-induced activation of both PKCδ and Src kinase. frontiersin.org In nude mouse models of pulmonary adenocarcinoma, treatment with the compound reduced the expression of the activated, phosphorylated forms of PKCδ and Src in lung tissue. nih.gov

Table 2: Key Signaling Molecules in Lung Tumor Models Inhibited by this compound

| Target Molecule | Function in Tumor Progression | Effect of this compound |

|---|---|---|

| p-PKCδ (activated) | Promotes vascular permeability and tumor cell survival | Expression and activation repressed frontiersin.orgnih.gov |

| p-Src (activated) | Promotes endothelial inflammation and cell migration | Expression and activation repressed frontiersin.orgnih.gov |

| ZO-1 | Maintains endothelial barrier integrity | Degradation inhibited frontiersin.org |

Elucidation of Antiviral Mechanisms

Research into steroidal saponins from Liriope muscari has also revealed potential antiviral activities. The mechanisms appear to involve the modulation of host signaling pathways and direct interference with the viral life cycle. frontiersin.orgnih.gov

Role of the NF-κB Signaling Pathway in Antiviral Action

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical component of the host's innate immune response to viral infections. nih.gov A steroidal saponin isolated from Liriope muscari (Metabolite 207) has demonstrated antiviral activity against the Hepatitis B virus (HBV), an effect potentially regulated through the NF-κB pathway. frontiersin.orgnih.gov The mechanism involves modulating key components of this pathway. Specifically, the saponin was reported to decrease the expression of the p65/p50 NF-κB proteins and reduce the levels of phosphorylated (activated) NF-κB p65. frontiersin.orgnih.gov Concurrently, it elevated the levels of cytoplasmic IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm, preventing its activation. frontiersin.orgnih.gov

Impact on Viral Gene Expression and Replication Dynamics

The same steroidal saponin from L. muscari was also shown to directly affect the viral life cycle. frontiersin.orgnih.gov In studies investigating its effect on the Hepatitis B virus, the compound led to a decreased level of viral gene expression and a reduction in viral DNA replication. frontiersin.orgnih.gov This suggests that beyond modulating the host's immune response, the saponin can interfere with fundamental processes required for the virus to propagate.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ophiopogon Saponin C1 |

| Zonula Occludens-1 (ZO-1) |

| Protein Kinase C delta (PKCδ) |

| Src Kinase |

Molecular Basis of Anti-Thrombotic Activity

The anti-thrombotic properties of this compound are attributed to its influence on the intricate processes of the coagulation cascade. This cascade is a series of biochemical reactions essential for forming blood clots in response to vascular injury. numberanalytics.com Research into saponins isolated from the root tuber of Liriope muscari, such as DT-13, provides insight into the potential mechanisms of action for this compound.

Studies on the related saponin, DT-13, have demonstrated a significant anti-thrombotic effect. The primary mechanism identified is the down-regulation of mRNA expression levels of interleukin-6 (IL-6) and tissue factor (TF). nih.gov Tissue factor is a key initiator of the extrinsic pathway of the coagulation cascade. themillerlab.io By reducing the expression of tissue factor, this compound may inhibit the initiation of the clotting process. nih.govthemillerlab.io

Furthermore, the reduction of IL-6, a pro-inflammatory cytokine, suggests an anti-inflammatory component to the anti-thrombotic activity. nih.govnih.gov Inflammation is closely linked with thrombosis, as inflammatory responses can trigger the coagulation cascade. nih.gov

The coagulation process involves a series of steps where clotting factors are sequentially activated. numberanalytics.comnih.gov This cascade can be broadly divided into the intrinsic, extrinsic, and common pathways, all of which lead to the formation of a stable fibrin (B1330869) clot. numberanalytics.com Key enzymes in this process include Factor Xa and thrombin (Factor IIa). nih.govnih.gov Thrombin plays a central role by converting fibrinogen to fibrin, which then forms the meshwork of a blood clot, and also by activating platelets. themillerlab.iowikipedia.org

While direct inhibitory effects of this compound on specific clotting factors like thrombin or Factor Xa have not been explicitly detailed in available research, the down-regulation of tissue factor expression is a critical upstream event that would lead to reduced generation of both Factor Xa and thrombin. nih.govthemillerlab.io

Platelet activation and aggregation are also crucial for thrombus formation. lungdiseasesjournal.comnih.gov Activated platelets provide a surface for the assembly of coagulation factor complexes and release substances that further promote clotting. themillerlab.io Thrombin is a potent activator of platelets. nih.gov By potentially reducing thrombin generation through the down-regulation of tissue factor, this compound may indirectly inhibit platelet activation and aggregation. nih.govthemillerlab.io

The table below summarizes the key research findings on the anti-thrombotic mechanism of a related saponin, DT-13, which informs our understanding of this compound.

| Parameter | Observation | Implication for Anti-Thrombotic Activity | Reference |

| Thrombus formation in mice and rats | Markedly inhibited by DT-13. | Demonstrates in vivo anti-thrombotic effect. | nih.gov |

| mRNA expression of Tissue Factor (TF) | Down-regulated in rats treated with DT-13. | Inhibition of the extrinsic coagulation pathway. | nih.gov |

| mRNA expression of Interleukin-6 (IL-6) | Down-regulated in rats treated with DT-13. | Suggests an anti-inflammatory mechanism contributing to the anti-thrombotic effect. | nih.gov |

Advanced Research Methodologies and Models in Liriopemuscaribailysaponinsc Investigation

Refined In Vitro Cellular Models for Efficacy and Mechanism Studies

In vitro cellular models serve as a foundational tool in pharmacological research, offering a controlled environment to study the direct effects of compounds on specific cell types. nih.gov These systems provide a crucial alternative to animal experiments for initial efficacy screening and mechanistic inquiries. nih.gov

The investigation of LiriopemuscaribailysaponinsC and related saponins (B1172615) from Liriope muscari utilizes a variety of strategically selected human cell lines to model different diseases. For cancer research, a panel of cell lines including MDA-MB-435 (melanoma), 95D (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) has been used to assess cytotoxic activity. rsc.org In the context of inflammation and cardiovascular studies, Human Umbilical Vein Endothelial Cells (HUVECs) and the ECV304 cell line are employed to study endothelial function and inflammatory responses. frontiersin.orgijbs.com For instance, the anti-inflammatory effect of DT-13 was demonstrated by its ability to suppress the adhesion of HL-60 (leukemia) cells to ECV304 cells. frontiersin.org Furthermore, Jurkat cells, an immortalized line of human T lymphocytes, have been used to examine the effects on lymphocyte adhesion to the extracellular matrix, a key process in inflammation. nih.gov

The selection of these cell lines is based on their relevance to specific pathological processes, allowing researchers to probe the compound's bioactivity in a targeted manner. Optimization of culture conditions for each cell line is critical to ensure cell viability and obtain reproducible results that accurately reflect the cellular response to the compound.

Table 1: Examples of In Vitro Cellular Models in Liriope muscari Saponin (B1150181) Research

| Cell Line | Cell Type/Origin | Compound Studied | Observed Bioactivity/Research Focus | Citation |

|---|---|---|---|---|

| MDA-MB-435, 95D, HepG2, HeLa, MCF-7, A549 | Human Cancer Cell Lines | Steroidal Saponins from L. muscari | Cytotoxicity | rsc.org |

| HL-60 and ECV304 | Human Leukemia and Bladder Carcinoma | DT-13 | Inhibition of TNF-α induced cell adhesion (Anti-inflammatory) | frontiersin.org |

| HUVECs | Human Umbilical Vein Endothelial Cells | Ophiopogon Saponin C1 | Protection of endothelial permeability | ijbs.com |

| Jurkat Cells | Human T-cell Lymphoma | Ruscogenin (B1680278) glycoside (Lm-3) | Inhibition of lymphocyte adhesion to extracellular matrix | nih.gov |

| AtT-20 | Murine Pituitary Tumor | General Bioactive Compounds | Screening for inhibition of ACTH secretion | nih.gov |

High-Throughput Screening (HTS) utilizes automated equipment, robotics, and data processing software to rapidly test thousands of compounds for biological activity. researchgate.net This methodology is essential for efficiently profiling the bioactivity of natural products like this compound across a wide range of biological targets. HTS assays can be designed to measure various endpoints, including cell viability, enzyme activity, receptor binding, and changes in gene expression. researchgate.nettaylorfrancis.com

For example, a live cell-based reporter assay was developed for HTS to evaluate changes in Adrenocorticotropic hormone (ACTH) secretion from a murine pituitary tumor cell line, AtT-20. nih.gov Such an approach could be adapted to screen for the effects of this compound on various endocrine pathways. Colorimetric assays, such as those using resazurin, are particularly well-suited for HTS due to their cost-effectiveness and compatibility with peptide and saponin screening, allowing for the rapid assessment of antimicrobial or cytotoxic activity against diverse cell lines. nih.gov The cytotoxic potential of Liriope saponins against multiple cancer cell lines makes them ideal candidates for HTS-based bioactivity profiling to identify the most potent compounds and sensitive cell types. rsc.org

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Decipher this compound Bioactivity

"Omics" technologies provide a holistic, systems-level understanding of biological processes by simultaneously measuring entire sets of molecules like genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). frontiersin.orgfrontlinegenomics.com These high-throughput platforms are increasingly used in medicinal plant research to discover bioactive compounds and elucidate their mechanisms of action. vt.eduteknoscienze.com

In the study of Liriope muscari, high-throughput Illumina transcriptome sequencing has been performed on its roots and leaves, providing a comprehensive database of the genes involved in various biological processes, including the biosynthesis of saponins. researcher.life By treating relevant cell models with this compound and applying omics technologies, researchers can decipher its bioactivity in unprecedented detail.

Genomics and Transcriptomics can identify the genes and RNA transcripts that are upregulated or downregulated in response to the compound. frontlinegenomics.com For example, a transcriptome analysis could reveal that this compound induces cell cycle arrest by downregulating specific cyclins, as has been shown for other bioactive compounds. nih.gov

Proteomics provides a "snapshot" of the protein environment, identifying changes in protein expression and post-translational modifications that occur after treatment. frontlinegenomics.com This can help pinpoint the specific protein targets or pathways modulated by the compound.

Metabolomics analyzes the complete set of small-molecule metabolites, revealing how the compound alters cellular metabolism. frontiersin.orgmdpi.com This is particularly useful for understanding the downstream functional consequences of the compound's interaction with the cell.

By integrating data from these different omics levels, a multi-omics approach can construct a comprehensive model of the molecular mechanisms underlying the pharmacological effects of this compound, moving beyond a single target to a network-level understanding of its bioactivity. frontiersin.org

Bioinformatic and Computational Modeling Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

The investigation of complex natural compounds like this compound is increasingly reliant on advanced computational methodologies. These in silico techniques provide a powerful lens to explore molecular interactions at a level of detail that is often difficult to achieve through experimental methods alone. Bioinformatic and computational modeling approaches, such as molecular docking and molecular dynamics simulations, are pivotal in predicting the compound's biological targets, understanding its binding mechanisms, and characterizing its dynamic behavior in a physiological environment. These methods not to only accelerate the pace of research but also to refine experimental designs, ultimately leading to a more comprehensive understanding of the compound's potential. plos.org

Molecular Docking in the Study of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its bioactivity. By computationally screening this saponin against a library of known protein structures, researchers can generate hypotheses about its mechanism of action.

For instance, a hypothetical docking study could investigate the binding of this compound to an enzyme implicated in a particular disease state. The results would provide insights into the binding affinity, with lower binding energy scores typically indicating a more stable protein-ligand complex. nih.gov The analysis of the docked pose would also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the complex. mdpi.com

Hypothetical Molecular Docking Results for this compound against a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -9.8 | Indicates a strong and favorable binding interaction between this compound and the target protein. |

| Hydrogen Bonds | 5 | Five hydrogen bonds are formed, suggesting significant electrostatic contributions to binding stability. |

| Interacting Amino Acid Residues | Tyr23, Asp104, Gln107, Phe258, Arg292 | Highlights the key residues in the protein's binding pocket that are involved in the interaction. |

Molecular Dynamics Simulations of this compound

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations apply the laws of classical mechanics to model the movements of atoms and molecules, providing a detailed picture of the conformational changes and stability of the protein-ligand complex. nih.gov

In the investigation of this compound, MD simulations could be employed to assess the stability of the docked pose obtained from molecular docking studies. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein adapt to each other. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different regions of the protein. mdpi.com

Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound-Protein Complex

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides a sufficient timescale to assess the stability of the complex. |

| Protein RMSD | Stable around 0.2 nm | Indicates that the overall structure of the protein remains stable throughout the simulation with the ligand bound. |

| Ligand RMSD | Stable around 0.1 nm | Shows that this compound remains stably bound in the protein's active site. |

| Key Interacting Residue RMSF | Low fluctuations | Suggests that the amino acid residues critical for binding are not highly mobile, contributing to a stable interaction. |

By integrating molecular docking and molecular dynamics simulations, researchers can build a comprehensive computational model of how this compound interacts with its biological targets. This in silico approach is invaluable for guiding further experimental validation and accelerating the discovery process.

Future Perspectives in Liriopemuscaribailysaponinsc Research

Identification and Elucidation of Novel Biological Activities

Initial research has successfully identified several primary biological activities of Liriope muscari baily saponins (B1172615) C, also known as DT-13. selleckchem.comchemfaces.com These established activities provide a solid foundation for future exploratory studies. The compound is known to possess anti-thrombotic, anti-inflammatory, and cardioprotective properties. abmole.comchemfaces.comtargetmol.com Furthermore, studies have demonstrated its capacity to induce autophagy and its potential as a candidate for research into tumor metastasis. selleckchem.comabmole.comantpedia.com One significant study highlighted its ability to inhibit lung tumors by stabilizing endothelium permeability through the inhibition of specific protein kinases. ijbs.com

The future of research in this domain lies in broadening the screening for new bioactivities. Steroidal saponins as a class are known for a wide spectrum of pharmacological effects, including anti-diabetic, neuroprotective, and antiviral activities. frontiersin.orgnih.gov Future investigations should therefore systematically evaluate LiriopemuscaribailysaponinsC against a wider array of biological targets and disease models. This could involve high-throughput screening assays to test for enzymatic inhibition, receptor binding, and effects on various cell signaling pathways, potentially uncovering novel therapeutic applications.

| Known Biological Activity | Key Research Findings/Model |

| Anti-thrombotic | Demonstrated in mouse and rat models of inferior vena cava (IVC) ligation; attributed to the down-regulation of Tissue Factor (TF) and Interleukin-6 (IL-6) mRNA expression. chemfaces.comtargetmol.com |

| Anti-inflammatory | Linked to immunopharmacological effects and inhibition of inflammatory pathways. abmole.comjst.go.jp |

| Anti-tumor | Inhibits lung tumor metastasis in nude mouse models by protecting the pulmonary vascular barrier. ijbs.com Shows cytotoxic activity against various human cancer cell lines. rsc.org |

| Autophagy Induction | Identified as a key cellular process affected by the compound. selleckchem.com |

| Cardioprotective | Noted as one of its primary immunopharmacological effects. abmole.comantpedia.com |

Deeper Understanding of Complex Molecular Networks and System-Level Effects

Current understanding of the molecular mechanisms of this compound is confined to a few specific pathways. It is known to down-regulate the mRNA expression of tissue factor and IL-6, which contributes to its anti-thrombotic effect. chemfaces.comtargetmol.com In the context of cancer, it has been shown to inhibit Protein Kinase C δ (PKCδ) and Src kinase. ijbs.com Another steroidal saponin (B1150181) from the related genus Ophiopogon, for which this compound is a component, was found to extend the lifespan of yeast by modulating SOD and UTH1 gene expression, hinting at involvement in anti-aging and oxidative stress pathways. mdpi.com

A crucial future direction is to move beyond these individual targets to a system-level understanding. The application of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—will be essential. By analyzing the global changes in cells or organisms upon treatment with this compound, researchers can construct comprehensive molecular networks. This approach can reveal previously unknown off-target effects, identify entire pathways that are modulated, and provide a holistic view of the compound's impact. Integrating this experimental data with computational biology and bioinformatics will allow for the modeling of its system-level effects, predicting complex interactions and guiding more targeted mechanistic studies.

Investigation of Biosynthetic Pathways and Potential for Metabolic Engineering

The precise biosynthetic pathway of this compound within Liriope muscari has not yet been elucidated. As a steroidal saponin, its synthesis is presumed to originate from the isoprenoid pathway, leading to a sterol precursor like cholesterol, which is then subjected to a series of modifications. rsc.orgresearchgate.net The structural diversity of saponins arises from the activities of specific enzymes, particularly cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), which hydroxylate the aglycone backbone and attach sugar moieties, respectively. researchgate.net

A significant frontier in future research is the complete mapping of this pathway. This involves identifying and characterizing every enzyme responsible for converting the initial sterol precursor into the final this compound structure. Gene discovery in Liriope muscari through transcriptomic analysis, followed by functional characterization of candidate enzymes, will be a key strategy.

Once the biosynthetic pathway is fully understood, it opens the door to metabolic engineering. The genes encoding the necessary enzymes could be transferred to a heterologous host, such as yeast (Saccharomyces cerevisiae) or a model plant, to establish a sustainable and scalable production platform. medchemexpress.com This bio-engineering approach could overcome the limitations of extraction from natural sources, ensuring a consistent and high-purity supply for further pharmacological research and development.

Development of Advanced Methodologies for Isolation, Purity, and Structural Characterization

The isolation and analysis of this compound currently rely on established phytochemical techniques. The process typically involves solvent extraction from the plant's roots, followed by various chromatographic methods for purification. rsc.orgmdpi.com Advanced analytical methods, such as ultra-high performance liquid chromatography combined with ion trap time-of-flight mass spectrometry (UHPLC-IT-TOF-MS), have been successfully used to identify and quantify steroidal saponins in Liriope muscari extracts. nih.gov

While effective, there is considerable room for methodological advancement. Future efforts should focus on developing more efficient, environmentally friendly, and scalable isolation protocols. Techniques like supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC) could offer significant advantages in terms of speed, solvent consumption, and yield. uzh.ch

For structural characterization, while the primary structure is known, advanced analytical techniques can provide deeper insights. The use of sophisticated 2D and 3D Nuclear Magnetic Resonance (NMR) spectroscopy can confirm stereochemical details with greater certainty and help in the characterization of novel, minor saponins that may be co-extracted. High-resolution mass spectrometry (HRMS) remains crucial for precise mass determination and fragmentation analysis, which is vital for confirming the identity and purity of the isolated compound. jst.go.jp

Imperatives for Collaborative and Interdisciplinary Research Approaches

The journey from a promising natural product to a well-understood scientific tool or therapeutic lead is inherently multidisciplinary. The existing research on this compound already spans phytochemistry, cell biology, and pharmacology. ijbs.comrsc.org

To unlock the full potential of this compound, a highly collaborative and interdisciplinary approach is not just beneficial, but imperative.

Phytochemists and Analytical Chemists are needed to optimize extraction and purification and to discover and characterize new related saponins from the source plant. nih.gov

Molecular Biologists and Geneticists are essential for elucidating the biosynthetic pathway and developing engineered production systems.

Pharmacologists and Toxicologists must continue to explore the spectrum of biological activities, define mechanisms of action, and establish a comprehensive profile of the compound's interactions within biological systems. ijbs.comfrontiersin.org

Computational Biologists and Bioinformaticians can integrate the vast datasets generated by these disciplines to build predictive models of the compound's behavior at a systems level.

Such integrated research programs, combining expertise from diverse fields, will accelerate the pace of discovery and provide a comprehensive understanding of this compound, paving the way for its potential future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.